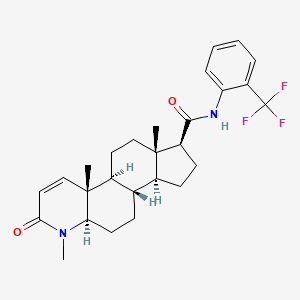

Dehydroandrographolide

Vue d'ensemble

Description

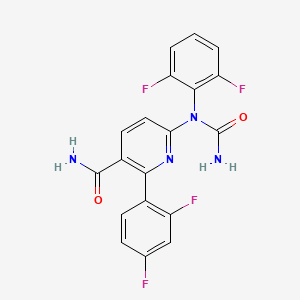

La déhydroandrographolide est un composé diterpénique connu pour ses activités anti-inflammatoires, antivirales et anticancéreuses.

Mécanisme D'action

Dehydroandrographolide (DA) is a diterpene compound found in the herbaceous plant Andrographis paniculata, widely used in Asia for treating various diseases . This article provides a comprehensive overview of the mechanism of action of this compound.

Target of Action

This compound primarily targets several proteins and enzymes involved in inflammation and liver protection. It significantly activates nuclear-related factor 2, glutamate-cysteine ligase, glutamate-cysteine ligase modifier, heme oxygenase-1, and NAD(P)H quinone dehydrogenase 1 proteins . These targets play crucial roles in the body’s response to oxidative stress and inflammation.

Mode of Action

This compound interacts with its targets to modulate various biological processes. It promotes the phosphorylation of acetyl-CoA carboxylase, and 5′ adenosine monophosphate–activated protein kinase (α and β), while inhibiting the phosphorylation of phosphoinositide 3-kinase, serine/threonine kinase, and mammalian target of rapamycin . These interactions result in the modulation of inflammation and energy metabolism.

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the regulation of the NF-κB, JAK/STAT, and T cell receptor signaling pathways . These pathways are crucial for immune response, inflammation, and cell survival. By modulating these pathways, this compound can exert its anti-inflammatory, antiviral, and anticancer activities .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy Chinese volunteers. It was found that this compound has nonlinear pharmacokinetic characteristics. To guarantee the effective concentration, multiple small doses are recommended in clinical regimens .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been shown to attenuate the damage caused by acetaminophen-induced acute liver failure in mice through a decreased level of serum aspartate aminotransferase and glutamic-pyruvic transaminase . In addition, it increases the levels of glutathione and significantly increases serum superoxide dismutase .

Analyse Biochimique

Biochemical Properties

DA interacts with various enzymes, proteins, and other biomolecules. It has been found to show significant negative binding affinities with different anti-inflammatory target enzymes such as 3PGH, 4COX, and 6COX . This suggests that Dehydroandrographolide plays a role in biochemical reactions by interacting with these enzymes.

Cellular Effects

This compound has been found to exert effects on various types of cells and cellular processes. It can inhibit human lung cancer cells, colon cancer cells, osteosarcoma cells, and other tumor cells . It also has the ability to reduce bacterial virulence and inhibit virus-induced cell apoptosis . These effects suggest that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to show significant negative binding affinities with different anti-inflammatory target enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found that this compound is rapidly cleared, with a mean Tmax of 0.94–1.0 h and a t1/2 of approximately 1.51–1.89 h . This suggests that the product’s stability and degradation, as well as any long-term effects on cellular function, can be observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, at doses of 80, 160, and 320 mg, the mean Cmax were 4.82, 12.85, and 26.90 mg/L, respectively . This indicates that the effects of this compound can be observed at different dosages, and there may be threshold effects as well as toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. A total of 35 metabolites were identified in rat urine, bile, plasma, and feces samples after this compound was orally administered . The major metabolic pathways for this compound were hydroxylation, hydration, sulfonation, sulfate conjugation, and glucuronidation .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La déhydroandrographolide peut être synthétisée par le biais de diverses réactions chimiques impliquant le précurseur andrographolide. Une méthode courante implique l'oxydation de l'andrographolide en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle de déhydroandrographolide implique généralement l'extraction de l'andrographolide à partir d'Andrographis paniculata, suivie de sa modification chimique. Le processus d'extraction utilise souvent des solvants comme l'éthanol ou le méthanol, et les réactions chimiques ultérieures sont effectuées dans des réacteurs à grande échelle pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : La déhydroandrographolide subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.

Réduction : Réduction des groupes carbonyle en groupes hydroxyle.

Substitution : Remplacement de groupes fonctionnels par d'autres substituants.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome.

Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Substitution : Agents halogénants comme le chlorure de thionyle, nucléophiles comme les amines.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la déhydroandrographolide avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .

Applications De Recherche Scientifique

La déhydroandrographolide a une large gamme d'applications en recherche scientifique :

Chimie : Utilisée comme matière première pour synthétiser d'autres composés bioactifs.

Biologie : Étudiée pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires, des infections virales et du cancer.

Industrie : Utilisée dans le développement de produits pharmaceutiques et nutraceutiques

5. Mécanisme d'action

La déhydroandrographolide exerce ses effets par le biais de diverses cibles moléculaires et voies :

Anti-inflammatoire : Inhibe la production de cytokines et d'enzymes pro-inflammatoires telles que le TNF-α et la COX-2.

Antiviral : Interfère avec l'entrée, la réplication et la synthèse des protéines virales.

Anticancéreux : Induit l'apoptose et inhibe la prolifération cellulaire en modulant les voies de signalisation telles que NF-κB et MAPK

Comparaison Avec Des Composés Similaires

La déhydroandrographolide est souvent comparée à d'autres lactones diterpénoïdes présentes dans l'Andrographis paniculata, telles que :

Andrographolide : Connue pour ses forts effets anti-inflammatoires et immunomodulateurs.

14-Désoxy-11,12-didéhydroandrographolide : Présente des propriétés immunostimulantes et anti-infectieuses.

Néandrographolide : Possède des activités anti-inflammatoires et hépatoprotectrices.

Comparée à ces composés, la déhydroandrographolide se distingue par sa combinaison unique d'activités anti-inflammatoires, antivirales et anticancéreuses, ce qui en fait un composé polyvalent pour diverses applications thérapeutiques.

Propriétés

IUPAC Name |

(3E)-3-[2-[(1S,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16-,17+,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIRVUDGRKEWBV-CZUXAOBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@@H]2C/C=C/3\C=COC3=O)(C)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314463 | |

| Record name | Dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134418-28-3 | |

| Record name | Dehydroandrographolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134418-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14,15-Anhydroandrographolide, (1S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134418283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14,15-ANHYDROANDROGRAPHOLIDE, (1S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/010E4IV714 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

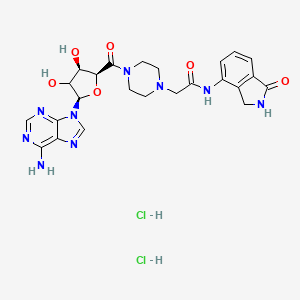

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

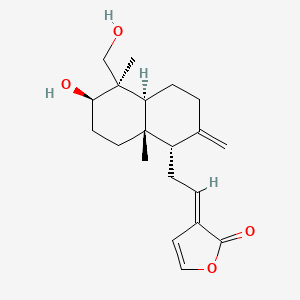

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

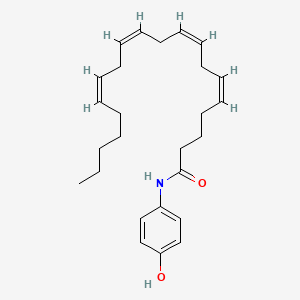

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)